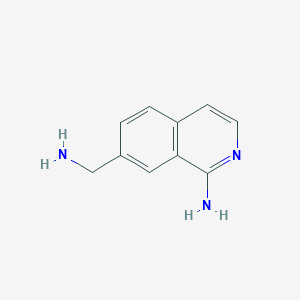

1-Amino-7-isoquinolinemethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(aminomethyl)isoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXVXXUGDMGQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Amino 7 Isoquinolinemethanamine

Retrosynthetic Analysis of the 1-Amino-7-isoquinolinemethanamine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnections. The most straightforward approach involves disconnecting the functional groups from a pre-existing isoquinoline (B145761) core. This suggests two primary pathways:

Functional Group Interconversion (FGI): This pathway involves the late-stage introduction of the C1-amino and C7-aminomethyl groups onto a suitably substituted isoquinoline ring. For instance, the C1-amino group can be installed via nucleophilic amination of a 1-haloisoquinoline or through a Chichibabin-type reaction on the isoquinoline itself. iust.ac.iryoutube.com The C7-aminomethyl moiety can be derived from the reduction of a 7-cyano or 7-carboxamide precursor. This approach relies on the availability of a 7-substituted isoquinoline starting material.

De Novo Ring Synthesis: This strategy involves constructing the isoquinoline ring with the required substituents or their precursors already in place. This can be achieved through various classical and modern cyclization reactions. For example, a Bischler-Napieralski or Pictet-Spengler reaction could be envisioned starting from a phenethylamine (B48288) derivative bearing a precursor to the aminomethyl group (e.g., a cyano or nitro group) at the meta-position. jk-sci.comwikipedia.org

A third, more convergent approach, involves multi-component reactions where the core and its substituents are assembled in a single synthetic operation.

De Novo Synthesis Approaches to the Isoquinoline Core

Building the isoquinoline ring from acyclic precursors is a fundamental strategy that offers flexibility in introducing desired substitution patterns.

Classical ring-forming reactions remain cornerstones of isoquinoline synthesis.

Bischler–Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which is subsequently oxidized to the isoquinoline. wikipedia.orgorganic-chemistry.org To synthesize the target scaffold, one would start with a phenethylamine substituted at the 3-position with a group that can be converted to an aminomethyl function (e.g., a cyanomethyl or nitromethyl group). Acylation of this amine followed by cyclization using a dehydrating agent like POCl₃ or P₂O₅ would furnish the dihydroisoquinoline intermediate. jk-sci.comwikipedia.org The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com Microwave-assisted protocols have been shown to significantly improve yields and reduce reaction times for these transformations. organic-chemistry.org

Pictet–Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgarkat-usa.org Subsequent aromatization is required to form the isoquinoline core. For the target molecule, a phenethylamine with a suitable C3-substituent would react with an appropriate aldehyde. The resulting iminium ion undergoes cyclization. youtube.com While highly effective for electron-rich aromatic rings, harsher conditions are often needed for less activated systems. wikipedia.org The development of asymmetric variants has enabled the stereoselective synthesis of C1-substituted tetrahydroisoquinolines. arkat-usa.orgacs.org

Ritter Reaction: While less common for isoquinoline synthesis, a retro-Ritter reaction can sometimes be observed as a side reaction in Bischler-Napieralski syntheses, highlighting the involvement of nitrilium ion intermediates. jk-sci.comorganic-chemistry.org

Modern synthetic methods often employ transition metals to catalyze the formation of the isoquinoline ring with high efficiency and regioselectivity.

Rhodium(III)-Catalyzed Synthesis: Rhodium catalysts have been successfully used for the oxidative coupling of N-substituted benzamidines with alkynes to produce N-substituted 1-aminoisoquinolines. acs.orgrsc.org This C-H activation strategy provides direct access to the 1-aminoisoquinoline (B73089) moiety. acs.org Similarly, Rh(III)-catalyzed C-H/N-H bond functionalization of N-aryl amidines with diazo compounds offers another route to this key intermediate. acs.org

Cobalt(III)-Catalyzed Synthesis: Cobalt catalysts can mediate the C-H/N-H bond functionalization of aryl amidines with diazo compounds, yielding 1-aminoisoquinolines under oxidant-free conditions. rsc.orgresearchgate.net

Palladium- and Copper-Catalyzed Reactions: Palladium-catalyzed sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with alkynes and an ammonia (B1221849) source can generate substituted isoquinolines. organic-chemistry.org Copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) have also been developed to produce densely functionalized isoquinolines. organic-chemistry.org

The following table summarizes representative transition metal-catalyzed methods for the synthesis of 1-aminoisoquinoline derivatives.

| Catalyst System | Starting Materials | Product Type | Key Features |

| [RhCp*Cl₂]₂ | N-substituted benzamidines, Alkynes | N-substituted 1-aminoisoquinolines | High selectivity via C-H activation. acs.orgrsc.org |

| Co(III) / CsOPiv | Aryl amidines, Diazo compounds | 1-Aminoisoquinolines | Mild, oxidant-free conditions. rsc.org |

| Ni(I) | 2-(cyanomethyl)benzonitriles, Arylboronic acids | 3-Aryl-1-aminoisoquinolines | Atom-economic cascade coupling. organic-chemistry.org |

| Au(III) | 2-Alkynylbenzamides, Ammonium acetate | 1-Aminoisoquinolines | Mild conditions, domino reaction. organic-chemistry.org |

Multi-component reactions (MCRs) offer a highly efficient and atom-economic approach to constructing complex heterocyclic systems in a single step. nih.gov Several MCRs have been developed for isoquinoline synthesis. For instance, a three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate (B1237965) can yield dihydroisoquinoline derivatives. beilstein-journals.org Another strategy involves the reaction of isoquinoline, dialkyl acetylenedicarboxylates, and isocyanates to produce complex fused pyrimido[2,1-a]isoquinoline systems. researchgate.net A general and efficient strategy for polysubstituted isoquinolines involves the in situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes, which then undergo further reactions to build the heterocyclic product. acs.org

Introduction and Modification of the Aminomethyl Moiety

Once the 1-aminoisoquinoline core is established, the final step is the introduction or modification of the C7-substituent to an aminomethyl group.

A common strategy involves starting with a precursor group at the 7-position of the isoquinoline ring. For example, a Suzuki-Miyaura cross-coupling reaction can be used to introduce a 4-formylphenyl group at the desired position of a halo-isoquinoline. nih.gov This aldehyde can then be converted to the aminomethyl group via reductive amination.

Alternatively, if the isoquinoline core is synthesized with a 7-cyano group, this can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Similarly, a 7-carboxamide can be reduced to the aminomethyl group.

Directly introducing the amino group at the C1 position of the isoquinoline ring is an attractive and atom-economic strategy. The C1 position is electron-deficient and thus susceptible to nucleophilic attack. youtube.com

Chichibabin Amination: The reaction of isoquinoline with potassium amide in liquid ammonia can directly yield 1-aminoisoquinoline. iust.ac.ir This classical method provides a direct route to the key intermediate.

Oxidative Amination: While amination typically occurs at C1, oxidative aminations at other positions are possible if the ring is activated by a nitro group. iust.ac.ir

Palladium-Catalyzed Aminocarbonylation: If starting from a 1-haloisoquinoline, a palladium-catalyzed aminocarbonylation can be employed to first form an isoquinoline-1-carboxamide, which can be further manipulated. mdpi.com This method, however, introduces a carbonyl group that would require an additional reduction step compared to direct amination.

Strategies for Aminomethylation and Related Functional Group Interconversions

The synthesis of this compound necessitates the introduction of two distinct nitrogen-containing functionalities at specific positions of the isoquinoline scaffold: an amino group at the C1 position and an aminomethyl group at the C7 position. The direct introduction of these groups is often challenging, making multi-step functional group interconversion (FGI) strategies essential.

The aminomethyl group (-CH2NH2) at the C7 position is typically installed by modifying a precursor functional group. A common and versatile precursor is a 7-bromo-isoquinoline, which can be converted to a 7-cyano-isoquinoline via nucleophilic substitution, followed by reduction of the nitrile to the desired aminomethyl group. Other precursors at the C7 position, such as a carboxylic acid or an aldehyde, can also be transformed into the aminomethyl moiety through methods like reduction to an alcohol, conversion to a halide, and subsequent amination, or through direct reductive amination of the aldehyde.

The amino group at the C1 position is introduced onto a ring that is inherently activated towards nucleophilic attack at this site. taylorfrancis.com The Chichibabin reaction, involving direct amination with sodium amide, is a classic method for introducing an amino group at positions alpha to the ring nitrogen in heterocycles. imperial.ac.uk However, a more common and often higher-yielding approach involves the nucleophilic aromatic substitution (SNAr) of a 1-haloisoquinoline with an ammonia source. iust.ac.ir Alternatively, a 1-nitroisoquinoline (B170357) can be synthesized and subsequently reduced to the 1-amino derivative.

A summary of potential functional group interconversions for the synthesis of the 7-aminomethyl group is presented below.

Table 1: Functional Group Interconversion (FGI) Strategies for the 7-Aminomethyl Group

| Precursor at C7 | Reagent(s) for Conversion to -CH2NH2 | Reaction Type(s) |

|---|---|---|

| -Br (Bromo) | 1. NaCN or KCN 2. LiAlH4 or H2/Catalyst | Nucleophilic Substitution, Reduction |

| -CHO (Aldehyde) | NH3, H2, Raney Ni or NaBH3CN | Reductive Amination |

| -COOH (Carboxylic Acid) | 1. SOCl2 2. NH3 3. LiAlH4 | Acyl Halogenation, Amidation, Reduction |

Regioselective Functionalization at the 7-Position of the Isoquinoline Nucleus

Achieving substitution specifically at the C7 position of the isoquinoline ring system is a significant synthetic challenge, as other positions, particularly C1, C5, and C8, often exhibit higher reactivity. Therefore, regioselective methods are paramount.

Directed Ortho-Metallation and Palladium-Catalyzed Coupling Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org To target the C7 position of isoquinoline, a DMG would need to be placed at either the C6 or C8 position. While direct deprotonation ortho to the isoquinoline nitrogen (at C1) is known, applying DoM to the benzenoid ring offers a route to otherwise inaccessible isomers. imperial.ac.uk

More commonly, palladium-catalyzed cross-coupling reactions are employed to functionalize the C7 position. These reactions typically start from a 7-haloisoquinoline, most often 7-bromoisoquinoline, which serves as a versatile electrophilic partner. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the C7 position. clockss.orgpnas.org For instance, a palladium-catalyzed coupling reaction between 7-bromo-5,8-dimethylisoquinoline and various anilines has been successfully demonstrated. clockss.org This approach allows for the introduction of a wide range of substituents at C7, which can then be further elaborated into the required aminomethyl group.

Table 2: Examples of Palladium-Catalyzed Reactions for C7 Functionalization

| Reaction Name | Coupling Partners | Resulting Bond | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | 7-Halo-isoquinoline + Aryl/Alkyl-boronic Acid | C-C | Pd(PPh3)4, Pd(OAc)2 |

| Stille Coupling | 7-Halo-isoquinoline + Organostannane | C-C | Pd(PPh3)4 |

| Buchwald-Hartwig Amination | 7-Halo-isoquinoline + Amine | C-N | Pd(dba)2 + Ligand (e.g., BINAP) |

Selective Electrophilic and Nucleophilic Aromatic Substitutions

The inherent reactivity of the isoquinoline nucleus guides electrophilic and nucleophilic substitution reactions. Electrophilic aromatic substitution (SEAr) on isoquinoline preferentially occurs on the electron-rich benzene (B151609) ring, typically at positions C5 and C8. quimicaorganica.orgarsdcollege.ac.in However, studies on the quantitative electrophilic reactivity of the neutral isoquinoline molecule have shown a positional reactivity order of 4 > 5 ≈ 7 > 8 > 6 > 3 > 1. rsc.org This indicates that while C5 is highly reactive, C7 is also a viable site for electrophilic attack, although achieving high selectivity can be difficult and may lead to isomeric mixtures. rsc.org

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is most favored at the electron-deficient C1 position. taylorfrancis.comquora.com Direct nucleophilic attack at the C7 position is generally not feasible unless a good leaving group, such as a halogen, is already present. The synthesis of 7-amino-5,8-dimethylisoquinoline from 7-bromo-5,8-dimethylisoquinoline via reaction with ammonia is an example of such a substitution, highlighting the viability of this strategy when using a pre-functionalized substrate. clockss.org

Stereoselective Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound structure, typically by creating a stereocenter at the C1 position, requires advanced asymmetric synthesis techniques.

Asymmetric Catalysis in Isoquinoline Synthesis

Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantiomeric excess. nih.gov A prevalent method for synthesizing C1-chiral tetrahydroisoquinolines is the asymmetric hydrogenation or transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinoline precursor. mdpi.comnih.gov These reactions utilize transition metal catalysts (e.g., rhodium, iridium, ruthenium) complexed with chiral ligands, such as derivatives of BINAP or other phosphines, to control the facial selectivity of hydride delivery to the C=N bond. mdpi.comthieme-connect.com

Furthermore, the de novo construction of the isoquinoline ring can be performed asymmetrically. The recently developed palladium-catalyzed asymmetric Larock isoquinoline synthesis provides access to axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity. acs.orgnih.gov Such methods build the chiral framework from the ground up, offering an alternative to modifying a pre-existing achiral scaffold.

Chiral Auxiliary and Auxiliary-Controlled Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

In the context of isoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor, for example, in a Bischler-Napieralski or Pictet-Spengler reaction. This auxiliary then shields one face of the molecule, directing cyclization or a subsequent reaction to occur with high diastereoselectivity. For instance, an enantioselective reduction of a 3,4-dihydroisoquinoline can be achieved by attaching a chiral auxiliary to the imine nitrogen, which then directs the approach of an achiral hydride reducing agent. nih.gov Evans oxazolidinones and camphorsultam are well-known auxiliaries that have been successfully employed in the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.netbath.ac.uk This strategy provides a robust and often predictable method for controlling the absolute stereochemistry at the C1 position.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-haloisoquinoline |

| 1-nitroisoquinoline |

| 7-amino-5,8-dimethylisoquinoline |

| 7-bromo-5,8-dimethylisoquinoline |

| 7-bromo-isoquinoline |

| 7-cyano-isoquinoline |

| Camphorsultam |

| Evans oxazolidinone |

Computational and Automated Synthesis Planning for this compound

The strategic design and execution of synthetic routes for complex molecules like this compound are increasingly benefiting from the integration of computational tools and automated laboratory systems. These technologies offer the potential to accelerate discovery, enhance efficiency, and explore novel chemical space with greater precision.

Algorithm-Driven Retrosynthesis and Forward Synthesis Pathway Design

The table below illustrates hypothetical retrosynthetic pathways for this compound that could be generated by such algorithms.

| Retrosynthetic Strategy | Key Disconnection | Proposed Precursors | Relevant Synthetic Method |

|---|---|---|---|

| Functional Group Interconversion (FGI) | C(7)-CH₂NH₂ → C(7)-CN | 1-Amino-7-cyanoisoquinoline | Reduction of Nitrile |

| C-N Bond Formation | C(1)-NH₂ | 1-Halo-7-isoquinolinemethanamine | Buchwald-Hartwig Amination |

| Isoquinoline Core Formation | Bischler-Napieralski type | A substituted phenethylamine and an acyl halide | Bischler-Napieralski Reaction |

| Isoquinoline Core Formation | Pomeranz-Fritsch type | A substituted benzaldehyde (B42025) and an aminoacetal | Pomeranz-Fritsch Reaction |

High-Throughput and Automated Synthesis Platforms

Once a promising synthetic route is designed, high-throughput and automated platforms can be employed for its rapid execution and optimization. These systems integrate robotics, software, and modular reaction hardware to perform chemical syntheses with minimal manual intervention, enhancing reproducibility and allowing for the rapid exploration of reaction conditions and substrate scope. researchgate.netnih.gov

Automated synthesis platforms can be particularly advantageous for multi-step syntheses, such as the one required for this compound. nih.gov Capsule-based systems, for example, use pre-packaged cartridges containing all the necessary reagents and purification media for a specific chemical transformation. researchgate.net A chemist would simply need to add the starting material, and the automated synthesizer would carry out the reaction, work-up, and purification steps. researchgate.net This approach has been successfully applied to the synthesis of N-heterocycles and other complex molecules. researchgate.netnih.gov

For the synthesis of this compound and its analogues, a series of automated modules could be configured. For instance, a palladium-catalyzed cross-coupling reaction to install the amino group at the C1-position could be followed by a module for the reduction of a nitrile or amide at the C7-position to yield the final product. pnas.org The ability to run multiple reactions in parallel allows for the efficient creation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net Research has demonstrated the utility of solid-phase synthesis in creating libraries of isoquinolinone derivatives, a strategy readily adaptable to automated platforms. researchgate.net

The following table outlines a hypothetical workflow for the automated synthesis of a library based on the this compound scaffold.

| Synthetic Step | Automated Module / Cartridge Type | Process Description | Potential for Diversification |

|---|---|---|---|

| 1. Core Synthesis | Heterocycle Formation Module | Automated cyclization (e.g., Bischler-Napieralski) from a library of phenethylamines to form the isoquinoline core. | Varying substituents on the phenethylamine starting material. |

| 2. C1-Amination | Palladium Coupling Cartridge | Automated Buchwald-Hartwig amination of a 1-halo-isoquinoline intermediate with various amines. | Using a library of different primary or secondary amines. |

| 3. C7-Functionalization | Functional Group Interconversion Module | Conversion of a C7-ester or C7-halide to a C7-nitrile via automated cyanation. | Introduction of various C7-substituents. |

| 4. Final Reduction | Reduction Cartridge | Automated reduction of the C7-nitrile to the C7-aminomethyl group using a pre-packed hydride reagent. | - |

| 5. Purification | Automated Chromatography | The crude product is automatically loaded onto a purification column for isolation. | - |

The integration of computational design with automated execution represents a powerful paradigm in modern organic synthesis. While specific applications to this compound are not yet detailed in the literature, the established success of these platforms with related isoquinoline and N-heterocycle syntheses provides a clear blueprint for its future production and derivatization. pnas.orgresearchgate.net

Structural Characterization Methodologies for 1 Amino 7 Isoquinolinemethanamine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of 1-Amino-7-isoquinolinemethanamine and its derivatives, offering non-destructive methods to probe the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the context of this compound derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the study of amino acid complexes with cucurbit pan.pluril (CB pan.pl), ¹H NMR spectra in DCl/HCl solution show a balance between the free and complexed forms of the amino acids. researchgate.net For example, with L-isoleucine, the proton signals of the CH, CH₂, and CH₃ groups broaden and shift upfield as the concentration of CB pan.pl increases, indicating the inclusion of the amino acid within the macrocyclic cavity. researchgate.net

Table 1: Representative ¹H NMR Data for Amino Acid Derivatives

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| Aliphatic C-H | ~1-4 |

| Hα (in amino acids) | ~4-5 |

| Aromatic C-H | ~6.5-8.5 |

This table provides generalized chemical shift ranges for protons in amino acid derivatives based on typical NMR spectroscopic data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features such as amine (N-H), aromatic (C-H, C=C), and methylene (B1212753) (C-H) groups.

The IR spectra of aromatic compounds typically show =C-H stretching vibrations at slightly higher frequencies (3100-3000 cm⁻¹) than the -C-H stretches in alkanes (below 3000 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ region. vscht.cz For primary amines, the N-H stretching vibrations appear in the 3200-3400 cm⁻¹ range, and the C-N stretching is found between 1029-1200 cm⁻¹. specac.com

In the gas-phase IR spectra of deprotonated amino acids, the symmetric and antisymmetric stretching modes of the carboxylate group are prominent near 1330 and 1640 cm⁻¹, respectively. wayne.edu The behavior of N-(1-azolecarbonyl)-L-phenylalanine derivatives in the presence of amines has been monitored by IR spectroscopy, with a focus on the characteristic absorptions of CO₂ (2340 cm⁻¹) and the anhydride (B1165640) group (1850–1600 cm⁻¹), confirming the role of N-carboxy anhydride as a reaction intermediate. srce.hr

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

|---|---|---|

| N-H (Amine) | 3200-3400 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | <3000 | Stretch |

| Aromatic C=C | 1400-1600 | Stretch |

This table summarizes key IR absorption frequencies for functional groups relevant to this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry can confirm its molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .

In the study of amino acid derivatives, electrospray ionization mass spectrometry (ESI-MS) has been used to investigate the complexation of amino acids with cucurbit pan.pluril, where 1:1 and 1:2 adducts are observed depending on the molar ratio of the components. researchgate.net Collision-induced dissociation (CID) experiments reveal that the fragmentation pathways of these complexes are influenced by the amino acid side chain. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For complex molecules like amino acid derivatives, single-crystal X-ray diffraction is invaluable. researchgate.net The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov This analysis reveals the unit cell dimensions and the space group symmetry of the crystal, which ultimately leads to the determination of the molecular structure. nih.gov

In the case of 7-amino-1,3,5-triazaadamantane, a related amino-containing cage compound, X-ray crystallography revealed that in the solid state, the molecules form one-dimensional hydrogen-bonded chains. researchgate.net Similarly, for new quinazolin-4(3H)-one-isoxazole derivatives, single-crystal X-ray diffraction was used for structural identification. researchgate.net The preparation of high-quality microcrystals is often a critical step, as demonstrated in the serial femtosecond X-ray crystallography of bacterial copper amine oxidase, where microcrystals diffracted X-rays to a resolution beyond 2.0 Å. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Methylisoquinolin-8-yl)methanamine |

| (1-Methylisoquinolin-5-yl)methanamine |

| (3-Methylisoquinolin-5-yl)methanamine |

| 8-Isoquinoline Methanamine Hydrochloride |

| (4-Methoxy-3-methylpyridin-2-yl)methanamine |

| 5-Aminopentanoic acid |

| N-(1-azolecarbonyl)-L-phenylalanine |

| L-phenylalanine N-carboxy anhydride |

| N-(1-benzotriazolecarbonyl)amino acids |

| N-(5-methyl-1-benzotriazolecarbonyl)-L-phenylalanine |

| 7-amino-1,3,5-triazaadamantane |

| 7-nitro-1,3,5-triazaadamantane |

| 2-amino-3-(1,7-dicarba-closo-dodecacarboranyl-1-thio)propanoic acid |

| quinazolin-4(3H)-one-isoxazole derivatives |

| bacterial copper amine oxidase |

Reaction Mechanisms and Reactivity Studies of 1 Amino 7 Isoquinolinemethanamine

Fundamental Reactivity of the Isoquinoline (B145761) Heterocycle

The reactivity of the isoquinoline core in 1-Amino-7-isoquinolinemethanamine is a nuanced interplay of the fused benzene (B151609) and pyridine (B92270) rings, further modulated by the presence of an amino group at the C1 position and an aminomethyl group at the C7 position.

Reactivity Towards Electrophiles and Nucleophiles

The isoquinoline ring system exhibits a distinct reactivity pattern towards electrophilic and nucleophilic agents. Generally, electrophilic aromatic substitution (EAS) on an unsubstituted isoquinoline occurs on the more electron-rich benzene ring, preferentially at positions 5 and 8. khanacademy.orgevitachem.comnih.gov The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. However, in this compound, the powerful electron-donating amino group at the C1 position significantly influences this behavior by activating the pyridine ring.

Conversely, nucleophilic substitution reactions on isoquinoline typically occur on the electron-deficient pyridine ring, with the C1 position being the most susceptible to attack. khanacademy.orgevitachem.comlpnu.ua The presence of the amino group at C1 in the target molecule complicates this, as this position is already substituted. Nucleophilic attack may be directed to other positions if a suitable leaving group is present, or reactions may proceed via mechanisms like the Chichibabin amination on the parent heterocycle, which results in amination at the C1 position. evitachem.com

| Reaction Type | Preferred Position (Unsubstituted Isoquinoline) | Expected Influence of Substituents in this compound |

| Electrophilic Substitution | 5 and 8 | The C1-amino group activates the pyridine ring, potentially competing with the benzene ring. The C7-aminomethyl group has a weaker activating effect on the benzene ring. |

| Nucleophilic Substitution | 1 | The C1 position is blocked. Nucleophilic attack would require a different position with a leaving group or proceed via alternative pathways. |

Oxidation and Reduction Pathways of the Isoquinoline Core

The oxidation of the isoquinoline nucleus is generally challenging and often requires vigorous conditions, which can lead to the cleavage of the ring system. cymitquimica.com For instance, oxidation with alkaline potassium permanganate (B83412) can break down the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). ontosight.aigoogle.com The presence of substituents can direct the oxidation; electron-donating groups like the amino functions in this compound may render the benzene ring more susceptible to oxidative degradation. evitachem.com

Reduction of the isoquinoline core is more readily controlled. Catalytic hydrogenation or reduction with reagents like tin and hydrochloric acid typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline (B50084). cymitquimica.com Selective reduction of either the pyridine or the benzene ring can be achieved by carefully choosing the reducing agents and reaction conditions. evitachem.com For this compound, the pyridine ring is expected to be preferentially reduced under many standard hydrogenation conditions.

Reactivity of the Aminomethyl Functional Group

The compound possesses two primary amine groups: one directly attached to the heterocyclic ring at C1 (an arylamine-type) and one on a methyl substituent at C7 (a benzylic amine-type). The aminomethyl group at C7 is generally considered to be a more reactive nucleophile than the C1-amino group, as its electron pair is more localized and not delocalized into the aromatic system.

Nucleophilic Reactions Involving the Primary Amine

The primary amine of the aminomethyl group is a potent nucleophile and can participate in a wide array of reactions. cymitquimica.com It readily attacks electrophilic centers, such as alkyl halides in alkylation reactions and acyl halides in acylation reactions. Due to its higher basicity and nucleophilicity compared to the C1-amino group, reactions with a limited amount of an electrophile are expected to occur preferentially at the C7-aminomethyl position.

Formation of Imines, Amides, and Other Nitrogen-Containing Functionalities

A hallmark reaction of primary amines is their condensation with carbonyl compounds to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org Similarly, the aminomethyl group can be readily acylated to form amides. This is achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.org These reactions provide robust methods for elaborating the structure of this compound.

| Reactant Type | Functional Group Formed | General Reaction |

| Aldehyde (R-CHO) | Imine (Schiff Base) | R'-CH₂NH₂ + R-CHO → R'-CH₂N=CHR + H₂O |

| Ketone (R₂C=O) | Imine (Schiff Base) | R'-CH₂NH₂ + R₂C=O → R'-CH₂N=CR₂ + H₂O |

| Acyl Chloride (R-COCl) | Amide | R'-CH₂NH₂ + R-COCl → R'-CH₂NHCOR + HCl |

| Acid Anhydride (B1165640) ((RCO)₂O) | Amide | R'-CH₂NH₂ + (RCO)₂O → R'-CH₂NHCOR + RCOOH |

R' represents the 1-amino-isoquinolin-7-yl moiety.

Reactions with Carbonyl Compounds and Electrophilic Reagents

Beyond carbonyls, the aminomethyl group reacts with a variety of other electrophilic reagents. For example, it can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. It can also undergo sulfonylation with sulfonyl chlorides to produce sulfonamides. These transformations highlight the versatility of the aminomethyl group as a synthetic handle for creating a diverse range of derivatives.

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the reactions of isoquinoline derivatives provide a framework for predicting the behavior of this compound. These studies often employ a combination of techniques to elucidate reaction pathways, including isotopic labeling, kinetic analysis, and the isolation of intermediates.

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of isoquinoline chemistry, isotopes of hydrogen (deuterium, D), carbon (¹³C), and nitrogen (¹⁵N) are commonly used.

For instance, in the synthesis of isoquinoline scaffolds, ¹⁵N-labeled precursors like ¹⁵NH₄Cl can be used to incorporate the heavy nitrogen isotope into the heterocyclic ring. rsc.org This allows for the precise tracking of the nitrogen atom during subsequent functionalization reactions. In the case of this compound, a synthetic route employing a ¹⁵N-labeled nitrogen source would yield a product that could be used to study reactions involving the amino group or the isoquinoline nitrogen. For example, if the compound were to undergo a rearrangement or a reaction where the amino group is displaced, tracking the ¹⁵N label would clarify the fate of that specific nitrogen atom.

Table 1: Representative Isotopic Labeling Applications in Isoquinoline Chemistry

| Isotope | Labeled Precursor | Application in Studying this compound Reactions | Potential Information Gained |

| ¹⁵N | ¹⁵NH₄Cl | Synthesis of ¹⁵N-labeled this compound | Elucidation of reaction mechanisms involving the amino or isoquinoline nitrogen atoms. |

| D | Deuterated solvents or reagents | Studying proton transfer steps in reactions | Determination of rate-determining steps and the role of protonolysis. |

| ¹³C | ¹³C-labeled starting materials | Mapping the carbon skeleton rearrangement | Understanding skeletal transformations during complex reactions. |

This table presents hypothetical applications based on established isotopic labeling methodologies in heterocyclic chemistry.

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. Such studies on isoquinoline derivatives have helped to establish the order of reactions and to identify rate-determining steps.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Reactant Concentration (mol/L) | [this compound] | [Reagent B] | Initial Rate (mol/L·s) |

| Experiment 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| Experiment 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| Experiment 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This hypothetical data suggests a first-order dependence on the concentration of this compound and zero-order dependence on Reagent B, indicating that the initial step involving the isoquinoline derivative is likely the rate-determining step.

The direct observation and characterization of reaction intermediates provide the most conclusive evidence for a proposed reaction mechanism. In many reactions of isoquinolines, intermediates can be transient and difficult to isolate. However, in some cases, they can be trapped or observed spectroscopically.

For instance, in certain palladium-catalyzed reactions of isoquinolines, the formation of organopalladium intermediates is proposed. researchgate.net While often not isolated, their existence is inferred from the final products and by analogy to well-established catalytic cycles. In the context of this compound, reactions involving the amino group, such as diazotization followed by substitution, would proceed through a diazonium salt intermediate. This intermediate, while generally unstable, could potentially be characterized at low temperatures. Similarly, reactions at the methanamine group might proceed through imine or other stabilized intermediates that could be identified.

Radical Processes in the Chemistry of this compound

The chemistry of isoquinolines is not limited to ionic reactions; radical processes also play a significant role in their functionalization. rsc.org Radical reactions often offer alternative pathways to synthesize substituted isoquinolines under mild conditions.

Radical additions to the isoquinoline ring, such as the Minisci reaction, are well-documented. researchgate.net These reactions typically involve the generation of a radical species that then attacks the protonated isoquinoline ring. The presence of an activating group like the amino group in this compound would likely direct incoming radicals to specific positions on the ring.

Furthermore, the thermal decomposition of isoquinoline has been shown to proceed through radical intermediates, such as the 1-indene imine radical. acs.org This highlights the potential for this compound to undergo radical-mediated transformations under pyrolytic conditions. The amino and methanamine substituents would be expected to influence the stability and subsequent reaction pathways of any radical intermediates formed. Recent research has also focused on photocatalytic radical cyclization methods for the synthesis of isoquinoline-1,3-diones, demonstrating the growing importance of radical processes in isoquinoline chemistry. acs.org

Theoretical and Computational Investigations of 1 Amino 7 Isoquinolinemethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Amino-7-isoquinolinemethanamine, these calculations would provide a wealth of information about its stability, electronic nature, and potential for chemical transformations.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity, intermolecular interactions, and the nature of its chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis could further elucidate the specific orbital interactions that contribute to the molecule's stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comwikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as a nucleophile or an electrophile. The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would be instrumental in predicting how it might interact with other reagents.

Prediction of Reactivity and Regioselectivity

Building upon FMO theory, various reactivity descriptors derived from conceptual DFT can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. chemrxiv.org This allows for the prediction of regioselectivity in chemical reactions, a critical aspect of synthetic chemistry. For this compound, which possesses multiple potentially reactive sites on its isoquinoline (B145761) core and amino substituents, such predictions would be highly valuable for guiding synthetic efforts.

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static properties, computational chemistry can be used to map out the entire course of a chemical reaction, providing a detailed understanding of the transformation from reactants to products.

Transition State Localization and Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy intermediates that connect reactants and products. researchgate.netnih.gov By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. For potential reactions involving this compound, transition state analysis would be essential for understanding the underlying reaction mechanisms.

Reaction Pathway Mapping and Energy Profile Calculations

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed. This profile offers a visual representation of the energy changes that occur throughout a reaction, allowing for a detailed understanding of the reaction mechanism. Such calculations could, for instance, elucidate the pathways of substitution reactions on the isoquinoline ring or reactions involving the amino groups of this compound.

Molecular Modeling and Simulation Techniques

While general molecular modeling and simulation techniques are widely applied in chemical research to predict and analyze the behavior of molecules, there is no evidence of their specific application to this compound in the existing body of scientific work. Such techniques are crucial for understanding the three-dimensional structure, stability, and reactivity of chemical compounds.

Conformational Analysis and Rotational Barriers

A conformational analysis for this compound, which would involve identifying its stable three-dimensional shapes and the energy barriers for rotation around its single bonds, has not been reported. This type of analysis is fundamental for understanding how the molecule's shape influences its physical, chemical, and biological properties. Without dedicated computational studies, data on the preferred conformations and the energy required for conformational changes remain undetermined.

Computational Analysis of Intermolecular Interactions

Similarly, there are no specific computational analyses detailing the intermolecular interactions of this compound. Such studies would investigate how this molecule interacts with itself and with other molecules, including potential hydrogen bonding, van der Waals forces, and electrostatic interactions. This information is critical for predicting its properties in different environments, such as its solubility and potential binding to biological targets. The absence of this research means that the nature and strength of its intermolecular forces have not been computationally characterized.

Applications of 1 Amino 7 Isoquinolinemethanamine in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

1-Amino-7-isoquinolinemethanamine serves as a foundational component for the construction of more complex molecular architectures, leveraging its reactive amine groups and the inherent properties of the isoquinoline (B145761) core.

Precursor for the Synthesis of Novel Polycyclic Heterocycles (e.g., Imidazo[5,1-a]isoquinolines)

A primary application of this compound and its close analogue, 1-isoquinolinemethanamine, is in the synthesis of fused polycyclic heterocyclic systems, most notably imidazo[5,1-a]isoquinolines. These compounds are of significant interest due to their fluorescent properties and potential use in electronic devices.

Several synthetic strategies have been developed to construct this heterocyclic core. One effective method involves the selenium dioxide-mediated oxidation of 1-isoquinolinemethanamine in the presence of various aldehydes. This reaction yields 3-substituted imidazo[5,1-a]isoquinolines, allowing for a range of different functional groups to be introduced at the 3-position. Interestingly, when the reaction is performed without an aldehyde, the sole product is 3-(1-isoquinolinyl)imidazo[5,1-a]isoquinoline. Another established pathway is an iodine-mediated condensation-cyclization-oxidation multi-step reaction, which has also proven effective for preparing a variety of imidazo[5,1-a]isoquinolines with different substituents. These methods highlight the compound's utility in multicomponent reactions, which are efficient processes for building molecular complexity in a single step.

Scaffold for the Development of Advanced Organic Reagents

The molecular structure of this compound, featuring two distinct nitrogen atoms, gives it the potential to act as a bidentate ligand—a molecule that can bind to a central metal atom at two points. This characteristic is fundamental in the design of advanced organic reagents, particularly catalysts for a wide array of chemical transformations. Ligands are crucial components of catalysts, influencing their stability, reactivity, and selectivity.

While the diamine structure of this compound makes it a promising candidate for a ligand scaffold, extensive reports detailing its specific application in the development of new catalysts or advanced reagents are not prominent in the surveyed literature. However, the broader class of isoquinolines and nitrogen-containing heterocycles are frequently used to create ligands for transition metal catalysts, including those based on palladium, copper, and gold. The potential for this compound to serve in this capacity, for instance in asymmetric catalysis where chiral ligands are essential, remains a viable area for future exploration.

Intermediate in the Total Synthesis of Complex Natural Product Analogues

The isoquinoline skeleton is a core component of many naturally occurring alkaloids, a class of compounds known for their diverse and potent biological activities. Consequently, the synthesis of these natural products and their analogues is a major focus of medicinal chemistry.

As a substituted isoquinoline, this compound is a logical starting point for the synthesis of analogues of isoquinoline alkaloids. Its functional groups provide handles for further chemical modification, allowing chemists to build upon its core structure to create more complex molecules. While it stands as a suitable intermediate for preparing analogues of natural products containing the isoquinoline motif, specific examples of its integration into a complete, multi-step total synthesis of a complex natural product analogue are not widely documented in the reviewed scientific literature.

Development of Functional Materials and Probes

The unique photophysical properties of molecules derived from this compound have led to their exploration in materials science, particularly for applications in optics and sensor technology.

Exploration in Optoelectronic Applications and Fluorescent Materials

Derivatives of this compound, specifically the imidazo[5,1-a]isoquinolines formed from its cyclization, exhibit significant fluorescent properties. These compounds typically absorb UV radiation and emit light in the blue region of the spectrum, a characteristic that is highly sought after for various applications. Research has shown that these molecules can be used to develop novel blue-light-emitting materials.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Amino-7-isoquinolinemethanamine, and what reaction parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, with reaction parameters such as solvent polarity (e.g., dichloromethane vs. methanol), temperature (optimized between 60–80°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions) significantly impacting yield. For example, analogous isoquinoline derivatives like (Isoquinolin-6-yl)methanamine hydrochloride require controlled pH (6.5–7.5) to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H-NMR can resolve aromatic protons in the isoquinoline ring (δ 7.2–8.5 ppm), while HRMS confirms molecular mass (±0.001 Da accuracy). Contradictions between theoretical and observed spectra are addressed via comparative analysis with structurally similar compounds, such as quinolin-6-ylmethanamine, which shares overlapping spectral features .

Q. What in vitro biological screening approaches are recommended for initial pharmacological profiling?

- Methodological Answer : High-throughput screening (HTS) assays using enzyme-linked targets (e.g., kinases) or receptor-binding studies (e.g., G-protein-coupled receptors) are prioritized. For example, binding affinity studies for isoquinoline analogs employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets like DNA topoisomerases .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) are combined with experimental SPR data to validate binding poses. For instance, docking studies on (1R)-7-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide revealed hydrogen bonding with active-site residues, which were later confirmed via crystallography .

Q. What strategies resolve discrepancies between theoretical and experimental solubility/stability data?

- Methodological Answer : Hybrid approaches combining Hansen solubility parameters (HSPs) with experimental measurements (e.g., shake-flask method) are used. For example, discrepancies in solubility predictions for quinolin-2-ylmethanamine were resolved by adjusting computational models to account for pH-dependent ionization (pKa ~9.04), validated via UV-Vis spectroscopy .

Q. What advanced analytical methods study degradation pathways under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS identify degradation products. For instance, oxidative degradation of isoquinoline derivatives is monitored via mass fragmentation patterns, with antioxidants (e.g., BHT) tested to mitigate pathway activation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and standardized positive controls (e.g., staurosporine for kinase inhibition) minimizes platform-specific biases. For example, inconsistent IC₅₀ values for isoquinoline analogs in cytotoxicity assays were reconciled by normalizing data to cell viability controls .

Experimental Design Considerations

Q. What experimental controls are critical for SAR studies of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.